molecular formula C11H23N2O3P B11105899 {[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid

{[Acetyl(ethyl)amino]methyl}(piperidin-1-ylmethyl)phosphinic acid

Cat. No.: B11105899
M. Wt: 262.29 g/mol
InChI Key: GJBVHBNXEMWIBC-UHFFFAOYSA-N
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Description

[ACETYL(ETHYL)AMINO]METHYL(PIPERIDINOMETHYL)PHOSPHINIC ACID: is a complex organic compound that features a unique combination of functional groups, including an acetyl group, an ethylamino group, a piperidine ring, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [ACETYL(ETHYL)AMINO]METHYL(PIPERIDINOMETHYL)PHOSPHINIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the phosphinic acid group. The acetyl and ethylamino groups are then added through subsequent reactions. Key steps may include:

    Formation of Piperidine Derivative: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phosphinic Acid Group: This step often involves the use of phosphinic acid derivatives under controlled conditions.

    Addition of Acetyl and Ethylamino Groups: These groups can be introduced through acylation and amination reactions, respectively.

Industrial Production Methods: Industrial production of [ACETYL(ETHYL)AMINO]METHYL(PIPERIDINOMETHYL)PHOSPHINIC ACID may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the ethylamino group.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.

    Substitution: Substitution reactions can occur at various positions, including the piperidine ring and the phosphinic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include N-oxides and hydroxylated derivatives.

    Reduction: Reduced forms of the acetyl group, such as alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development:

    Biological Probes: Can be used in the design of probes for studying biological processes.

Industry:

    Materials Science: Applications in the development of advanced materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [ACETYL(ETHYL)AMINO]METHYL(PIPERIDINOMETHYL)PHOSPHINIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinic acid group may play a crucial role in binding to metal ions or active sites in enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    [ACETYL(ETHYL)AMINO]METHYL(PIPERIDINOMETHYL)PHOSPHONIC ACID: Similar structure but with a phosphonic acid group instead of phosphinic acid.

    [ACETYL(ETHYL)AMINO]METHYL(PIPERIDINOMETHYL)CARBOXYLIC ACID: Contains a carboxylic acid group instead of phosphinic acid.

Uniqueness:

    Phosphinic Acid Group: Provides unique binding properties and reactivity compared to phosphonic and carboxylic acid analogs.

    Structural Complexity:

Properties

Molecular Formula

C11H23N2O3P

Molecular Weight

262.29 g/mol

IUPAC Name

[acetyl(ethyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid

InChI

InChI=1S/C11H23N2O3P/c1-3-13(11(2)14)10-17(15,16)9-12-7-5-4-6-8-12/h3-10H2,1-2H3,(H,15,16)

InChI Key

GJBVHBNXEMWIBC-UHFFFAOYSA-N

Canonical SMILES

CCN(CP(=O)(CN1CCCCC1)O)C(=O)C

Origin of Product

United States

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